Cyclopropylhydrazine

Epigenetics Cancer Therapeutics LSD1/KDM1A

Select Cyclopropylhydrazine Hydrochloride (CAS 213764-25-1) over generic alkyl hydrazines to leverage its unique, strained cyclopropyl ring for superior target engagement. Evidence demonstrates a quantifiable 32-fold potency advantage in LSD1 inhibition (IC50 0.67 μM vs. 21.7 μM for phenelzine). This key intermediate is essential for constructing cyclopropyl-fused pyrazolopyrimidinones for kinase screening and pyrazole-containing pesticides. The hydrochloride salt ensures enhanced stability (Mp > 97°C) and >95% purity, guaranteeing reproducible yields for industrial applications and simplifying supply chain logistics.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 120550-58-5
Cat. No. B1591821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylhydrazine
CAS120550-58-5
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CC1NN
InChIInChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2
InChIKeyGPSINNCBFURFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylhydrazine (CAS 120550-58-5) for Pyrazole and API Intermediate Sourcing: Technical Profile


Cyclopropylhydrazine (CAS 120550-58-5), with the molecular formula C3H8N2 and a molecular weight of 72.11 g/mol, is a hydrazine derivative featuring a cyclopropyl ring [1]. It is classified as a primary hydrazine building block, primarily utilized as an intermediate in the synthesis of pyrazole-containing pharmaceuticals and agrochemicals . The compound exists as a free base, but is more commonly handled and procured as its hydrochloride (HCl) or dihydrochloride salts (e.g., CAS 213764-25-1) due to enhanced stability and ease of handling . Its predicted physicochemical properties include a density of 1.0±0.1 g/cm3, a boiling point of 147.8±7.0 °C, and a calculated LogP of -0.68, indicating hydrophilic character .

Cyclopropylhydrazine Procurement: Why Non-Cyclopropyl Analogs Fail in LSD1 Inhibition and Pyrazole Cyclization


Cyclopropylhydrazine cannot be generically substituted by simple alkyl or aryl hydrazines (e.g., methylhydrazine or phenylhydrazine) in key applications due to quantifiable differences in ring strain, electronic properties, and biological target engagement. The cyclopropyl moiety imposes a unique geometry that impacts both reaction kinetics and target binding. For instance, the three-membered ring is significantly more reactive than larger cycloalkyl analogs [1]. Crucially, in medicinal chemistry, the cyclopropyl group is a privileged motif known to enhance metabolic stability and binding conformation [2]. Evidence demonstrates that the cyclopropyl substituent is essential for achieving potent inhibition of LSD1; direct comparison shows that cyclopropylhydrazine dihydrochloride exhibits an IC50 of 0.67 μM, while the non-cyclopropyl analog phenelzine (phenethylhydrazine) is significantly less potent in the same class of demethylase inhibition [3]. Therefore, substituting with a cheaper alkyl hydrazine would lead to a quantifiable loss of target potency and synthetic utility, particularly in the construction of cyclopropyl-fused heterocycles where the ring strain facilitates unique cyclization pathways.

Cyclopropylhydrazine Technical Evidence: Head-to-Head LSD1 Inhibition, Synthetic Yield, and Stability Data for Informed Procurement


LSD1 Inhibition Potency: Cyclopropylhydrazine vs. Non-Cyclopropyl Analog (Phenelzine)

Cyclopropylhydrazine dihydrochloride demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1), a key epigenetic target in acute myeloid leukemia (AML). In a biochemical assay, the compound achieved an IC50 value of 0.67 μM . In contrast, the non-cyclopropyl hydrazine analog phenelzine, a known MAO inhibitor, exhibits an IC50 of 21.7 μM against LSD1 under comparable conditions [1]. This represents a 32-fold difference in potency.

Epigenetics Cancer Therapeutics LSD1/KDM1A

Synthetic Utility: Cyclopropylhydrazine Hydrochloride as a Key Intermediate in Pyrazolopyrimidinone Synthesis

Cyclopropylhydrazine hydrochloride is a specific reagent for the construction of cyclopropyl-substituted pyrazolopyrimidinone scaffolds, which are privileged structures in kinase inhibitor design. A published synthetic scheme utilizes this reagent under defined conditions (EtOH, 100 °C, 3 h) to achieve a key cyclization step [1]. Alternative hydrazines, such as methylhydrazine or phenylhydrazine, would yield structurally divergent products with different pharmacological properties, precluding direct comparison of the final target compound.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Enhanced Stability and Handling: Free Base vs. Hydrochloride Salt

Cyclopropylhydrazine free base is reported to be unstable at room temperature and prone to decomposition . In contrast, the hydrochloride salt (CAS 213764-25-1) exhibits significantly improved thermal stability, with a melting point greater than 97 °C (with decomposition), and is stable for long-term storage under recommended conditions (cool, dry place) . This quantifiable difference in stability directly impacts the reliability of research outcomes and the feasibility of large-scale synthesis.

Chemical Stability Storage Formulation

Cyclopropylhydrazine Procurement: Defined Research and Industrial Use Cases Based on Quantitative Evidence


Epigenetic Drug Discovery: LSD1 Inhibitor Development for AML

Procure cyclopropylhydrazine dihydrochloride as a lead scaffold for LSD1 inhibition, leveraging its 32-fold potency advantage over non-cyclopropyl hydrazines like phenelzine (IC50 0.67 μM vs. 21.7 μM) to initiate SAR studies in acute myeloid leukemia programs [1].

Medicinal Chemistry: Synthesis of Cyclopropyl-Substituted Pyrazolopyrimidinone Kinase Inhibitors

Utilize cyclopropylhydrazine hydrochloride in the construction of cyclopropyl-fused pyrazolopyrimidinones under defined conditions (EtOH, 100 °C, 3 h) to generate unique chemical matter for kinase inhibitor screening, ensuring structural fidelity for patent prosecution and biological evaluation [2].

Process Chemistry: Reliable Intermediate for Pyrazole Agrochemical Synthesis

Select cyclopropylhydrazine hydrochloride (CAS 213764-25-1) over the unstable free base for the large-scale synthesis of pyrazole-containing pesticides. The enhanced thermal stability (Mp > 97 °C) and availability in >95% purity ensures reproducible yields and simplifies supply chain logistics for industrial applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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